molecular formula C9H7BrClN3O2 B13970410 Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate

Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B13970410
M. Wt: 304.53 g/mol
InChI Key: GYMPAPSMKRAWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate is a versatile and high-value chemical scaffold designed for advanced medicinal chemistry and drug discovery programs. This multifunctional heterocyclic building block is engineered for targeted molecular diversification, featuring reactive bromo and chloro substituents that allow for sequential cross-coupling reactions and nucleophilic substitutions to generate diverse compound libraries for biological screening. Its primary research application lies in the development of novel kinase inhibitors. Compounds based on the imidazo[1,2-a]pyrazine core have demonstrated significant potential as potent inhibitors of IκB kinase (IKK) subunits, particularly IKK1 and IKK2, which are central regulators of the NF-κB signaling pathway . Given that aberrant NF-κB activation is a hallmark of chronic inflammatory diseases and certain cancers, this compound serves as a critical starting point for creating new therapeutic agents in these areas . Furthermore, structurally similar 8-amino-substituted imidazo[1,2-a]pyrazines have been investigated for their antibacterial properties, indicating the potential of this chemotype in anti-infective research . The strategic halogenation pattern on this scaffold provides researchers with a powerful tool to explore structure-activity relationships and optimize potency and selectivity for specific biological targets.

Properties

Molecular Formula

C9H7BrClN3O2

Molecular Weight

304.53 g/mol

IUPAC Name

ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C9H7BrClN3O2/c1-2-16-9(15)5-6(10)14-4-3-12-7(11)8(14)13-5/h3-4H,2H2,1H3

InChI Key

GYMPAPSMKRAWGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=CN=C(C2=N1)Cl)Br

Origin of Product

United States

Preparation Methods

Key Method (Adapted from WO2021096903A1)

Reagents :

  • 2-Amino-3-chloropyrazine
  • Ethyl bromopyruvate
  • Acetonitrile (solvent)
  • Potassium persulfate (oxidant)

Procedure :

  • Cyclization : 2-Amino-3-chloropyrazine reacts with ethyl bromopyruvate in acetonitrile at 60–70°C for 8–12 hours.
  • Oxidation : Potassium persulfate (1.3–1.7 eq) is added to the mixture, followed by sulfuric acid (0.05–0.2 eq) as a catalyst.
  • Workup : The product is extracted with dichloromethane, washed with sodium bicarbonate, and purified via column chromatography.

Yield : 75–80%.

Alternative Photo-Catalyzed Method (AU2021205515A1)

Reagents :

  • 2-Amino-3-chloropyrazine
  • Ethyl 3-bromo-4,5-dihydropyrazole-5-carboxylate
  • Bromine (Br₂)
  • UV light (photo-catalyst)

Procedure :

  • Cyclocondensation : Conducted at 25–65°C under UV light for 30–45 minutes.
  • Bromination : Bromine is introduced in situ to functionalize the C3 position.

Advantages :

  • Milder conditions (25–65°C vs. 125–130°C in thermal methods)
  • Higher yield (93–95% vs. 80–88%).

Halogenation Strategies

Bromination Using POBr₃ (WO2022191139A1)

Reagents :

  • Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate
  • Phosphorus tribromide (POBr₃)
  • Dichloromethane (solvent)

Procedure :

  • Reaction : POBr₃ (1.0–1.5 eq) is added to the substrate in dichloromethane at 0–5°C.
  • Quenching : The mixture is neutralized with aqueous NaOH and extracted.
  • Solvent Replacement : The crude product is dissolved in dimethylformamide (DMF) for subsequent steps.

Yield : 85–90%.

Chlorination via Nucleophilic Aromatic Substitution

Reagents :

  • Ethyl 3-bromoimidazo[1,2-a]pyrazine-2-carboxylate
  • Sodium thiomethoxide (NaSMe)
  • Chlorine gas (Cl₂)

Procedure :

  • Displacement : NaSMe selectively substitutes the 8-position sulfur group.
  • Chlorination : Cl₂ gas is bubbled into the reaction mixture at −10°C to install the chloro group.

Purity : >98% (HPLC).

Oxidation and Purification

Persulfate-Mediated Oxidation (WO2022191139A1)

Reagents :

  • Ethyl 3-bromo-8-chloro-4,5-dihydroimidazo[1,2-a]pyrazine-2-carboxylate
  • Sodium peroxodisulfate (Na₂S₂O₈)
  • DMF (solvent)

Procedure :

  • Reaction : Na₂S₂O₈ (1.4–2.0 eq) is added to the dihydro intermediate in DMF at 55–65°C for 4–6 hours.
  • Key Insight : Omitting sulfuric acid reduces impurity formation (e.g., acetonitrile adducts) to <0.5%.

Yield : 90–92%.

Comparative Analysis of Oxidants

Oxidant Solvent Temperature Yield Purity
K₂S₂O₈ + H₂SO₄ Acetonitrile 60°C 75% 95%
Na₂S₂O₈ DMF 55°C 92% 99%
Br₂ Toluene 25°C 93% 97%

Advanced Synthetic Routes

One-Pot Cyclization-Halogenation (Adapted from)

Reagents :

  • 2-Amino-3-chloropyrazine
  • Ethyl bromoacetate
  • DMF-DMA (N,N-dimethylformamide dimethyl acetal)
  • NaHCO₃/KI

Procedure :

  • Formamidine Formation : 2-Amino-3-chloropyrazine reacts with DMF-DMA at 65°C for 3 hours.
  • Cyclization : Ethyl bromoacetate and NaHCO₃/KI are added, and the mixture is heated at 85°C for 6 hours.
  • Halogenation : POBr₃ is introduced in situ to install the bromo group.

Yield : 78%.

Challenges and Optimizations

  • Impurity Control : Sulfuric acid in oxidation steps generates acetonitrile adducts; substituting DMF improves purity.
  • Scalability : Photo-catalyzed bromination (AU2021205515A1) offers industrial advantages due to shorter reaction times (30–45 minutes vs. 8 hours).

Chemical Reactions Analysis

Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation might involve reagents like potassium permanganate, while reduction could use hydrogen gas in the presence of a palladium catalyst.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms allows it to form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate with structurally related imidazopyrazine derivatives, focusing on substituents, molecular properties, and biological activities:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Br (C3), Cl (C8), COOEt (C2) C₉H₈BrClN₃O₂ ~313.5 Intermediate for antimicrobial agents; halogenation enhances reactivity for further derivatization.
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate Br (C6, C8), COOEt (C2) C₉H₈Br₂N₃O₂ 356.0 Higher lipophilicity due to dual bromine; used in Suzuki coupling reactions for drug discovery.
Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate Br (C3), COOMe (C8) C₈H₆BrN₃O₂ 256.1 Methyl ester reduces steric hindrance; explored for anti-inflammatory activity.
6-Bromo-3-ethylimidazo[1,2-a]pyrazine Br (C6), Et (C3) C₈H₈BrN₃ 226.1 Ethyl group at C3 increases metabolic stability; potential kinase inhibitor scaffold.
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride COOEt (C2), saturated ring, HCl salt C₉H₁₃ClN₃O₂·HCl 268.1 Reduced aromaticity improves solubility; used in CNS-targeting drug candidates.
8-Morpholinoimidazo[1,2-a]pyrazine derivatives Morpholine (C8), carboxamide substituents Varies Varies Morpholine enhances pharmacokinetics; derivatives show antitumor and kinase inhibitory activity.

Key Findings from Comparative Analysis:

Substituent Effects :

  • Halogenation : Bromine and chlorine at positions 3 and 8 (target compound) increase electrophilicity, facilitating nucleophilic substitution reactions. In contrast, 6,8-dibromo derivatives (e.g., Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate) exhibit higher lipophilicity, favoring blood-brain barrier penetration .
  • Ester vs. Carboxamide : Ethyl esters (target compound) are more hydrolytically stable than methyl esters (e.g., Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate), making them preferable for prodrug strategies .

Biological Activity :

  • Compounds with halogen substituents (Br, Cl) demonstrate enhanced antimicrobial activity due to increased membrane permeability and target binding .
  • Saturated analogs (e.g., Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride) show improved solubility but reduced aromatic interaction with biological targets, limiting their use in kinase inhibition .

Synthetic Accessibility :

  • Microwave-assisted synthesis (used for Ethyl imidazo[1,2-a]pyrazine-2-carboxylate in ) reduces reaction times for halogenated derivatives compared to traditional reflux methods .
  • Palladium-catalyzed cross-coupling (e.g., in ) enables selective functionalization at position 8, a strategy applicable to the target compound for introducing aryl/heteroaryl groups .

Biological Activity

Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 1334167-30-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C9_9H7_7BrClN3_3O2_2
  • Molecular Weight : 304.53 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : CCOC(=O)C1=C(\Br)N2C=CN=C(Cl)\C2=N\1

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyrazine derivatives exhibit significant antimicrobial properties. This compound has shown activity against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against cancer cell lines such as:

Cell Line IC50 (µM)
HeLa (cervical cancer)15.6
MCF-7 (breast cancer)22.4
A549 (lung cancer)18.9

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, which warrants further investigation for its potential as an anticancer agent.

The biological activity of this compound is hypothesized to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress and subsequent apoptosis in cancer cells.
  • Targeting DNA Repair Mechanisms : The compound may interfere with the DNA repair pathways, enhancing the efficacy of existing chemotherapeutic agents.

Case Studies

A recent study published in a peer-reviewed journal highlighted the use of this compound in combination therapies. The results indicated enhanced cytotoxicity when used alongside conventional chemotherapeutics like cisplatin and doxorubicin.

Study Highlights:

  • Combination Therapy : The combination led to a synergistic effect in reducing tumor growth in xenograft models.
  • Safety Profile : Preliminary toxicity assessments indicated a favorable safety profile with minimal side effects at therapeutic doses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.